N-Boc-1-pivaloyl D-erythro-Sphingosine
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Overview
Description
N-Boc-1-pivaloyl D-erythro-Sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. This compound is often used in proteomics research due to its unique properties and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-pivaloyl D-erythro-Sphingosine typically involves the protection of the sphingosine backbone with tert-butoxycarbonyl (Boc) and pivaloyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds in the sphingosine backbone.
Substitution: This can occur at the Boc or pivaloyl groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
N-Boc-1-pivaloyl D-erythro-Sphingosine is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, particularly in targeting sphingosine-related pathways.
Industry: Used in the development of specialized lipids and other chemical products.
Mechanism of Action
The mechanism of action of N-Boc-1-pivaloyl D-erythro-Sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes and receptors involved in sphingosine metabolism, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-pivaloyl D-erythro-Sphingosine-2,3-N,O-acetonide: Another derivative with additional protective groups.
This compound-2,3-N,O-acetonide: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific protective groups, which make it particularly useful in proteomics research. Its structure allows for selective reactions and modifications, making it a versatile compound in various scientific applications .
Properties
IUPAC Name |
[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDFSKJECZVDNY-RPWUZVMVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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